Lipophilicity Gradient: LogP of 3-Nonylfuran vs. 3-Octylfuran and 2-Pentylfuran
3‑Nonylfuran (C9 side‑chain) exhibits a computed LogP of 4.57, representing a measurable increase in hydrophobicity compared to the shorter‑chain 3‑octylfuran (C8, LogP 4.18–5.0, median ~4.59) and the widely used flavour compound 2‑pentylfuran (C5, LogP 3.0–3.97) . This LogP difference of +0.39 log units relative to the lower‑bound 3‑octylfuran value translates to an approximately 2.5‑fold higher octanol‑water partition coefficient, directly affecting extraction efficiency, chromatographic retention, and membrane permeability [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.57 (computed) |
| Comparator Or Baseline | 3-Octylfuran: LogP 4.18–5.0; 2-Pentylfuran: LogP 3.0–3.97 |
| Quantified Difference | ΔLogP ≈ +0.39 to +1.57 vs. comparators (depending on comparator and method) |
| Conditions | Computed LogP values from multiple public databases (Chemsrc, Molaid, Zinc); experimental LogP not available for the nonylfurans. |
Why This Matters
The distinct LogP of 3‑nonylfuran dictates solvent selection, solid‑phase extraction recovery, and bioavailability predictions, making it non‑interchangeable with shorter‑chain analogs in formulation or analytical workflows.
- [1] Sangster, J. LOGKOW – A Databank of Evaluated Octanol–Water Partition Coefficients. 2022. View Source
